

A Technical Guide to the Spectroscopic Analysis of 2-Butyl-1-octanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Butyl-1-octanol**

Cat. No.: **B151752**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Butyl-1-octanol**, a primary alcohol with applications in various industrial and research settings. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Butyl-1-octanol**.

Table 1: ^1H NMR Spectroscopic Data for **2-Butyl-1-octanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4	Doublet	2H	-CH ₂ -OH
~1.4	Multiplet	1H	-CH(CH ₂ OH)-
~1.2-1.3	Multiplet	16H	-(CH ₂) ₈ -
~0.9	Triplet	6H	-CH ₃
~1.5	Singlet	1H	-OH

Table 2: ^{13}C NMR Spectroscopic Data for **2-Butyl-1-octanol**

Chemical Shift (δ) ppm	Carbon Type
~65.7	-CH ₂ -OH
~40.8	-CH(CH ₂ OH)-
~31.9	-CH ₂ -
~29.6	-CH ₂ -
~29.3	-CH ₂ -
~28.8	-CH ₂ -
~26.4	-CH ₂ -
~22.7	-CH ₂ -
~14.1	-CH ₃

Table 3: IR Spectroscopic Data for **2-Butyl-1-octanol**

Wavenumber (cm $^{-1}$)	Intensity	Functional Group Assignment
~3330	Strong, Broad	O-H stretch (hydrogen-bonded)
~2955, 2925, 2855	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1058	Strong	C-O stretch (primary alcohol)

Table 4: Mass Spectrometry Data for **2-Butyl-1-octanol**

m/z	Relative Intensity	Fragmentation
186	Low	[M] ⁺ (Molecular Ion)
168	Moderate	[M-H ₂ O] ⁺
155	Moderate	[M-CH ₃] ⁺
127	Moderate	[M-C ₄ H ₉] ⁺
83	High	[C ₆ H ₁₁] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

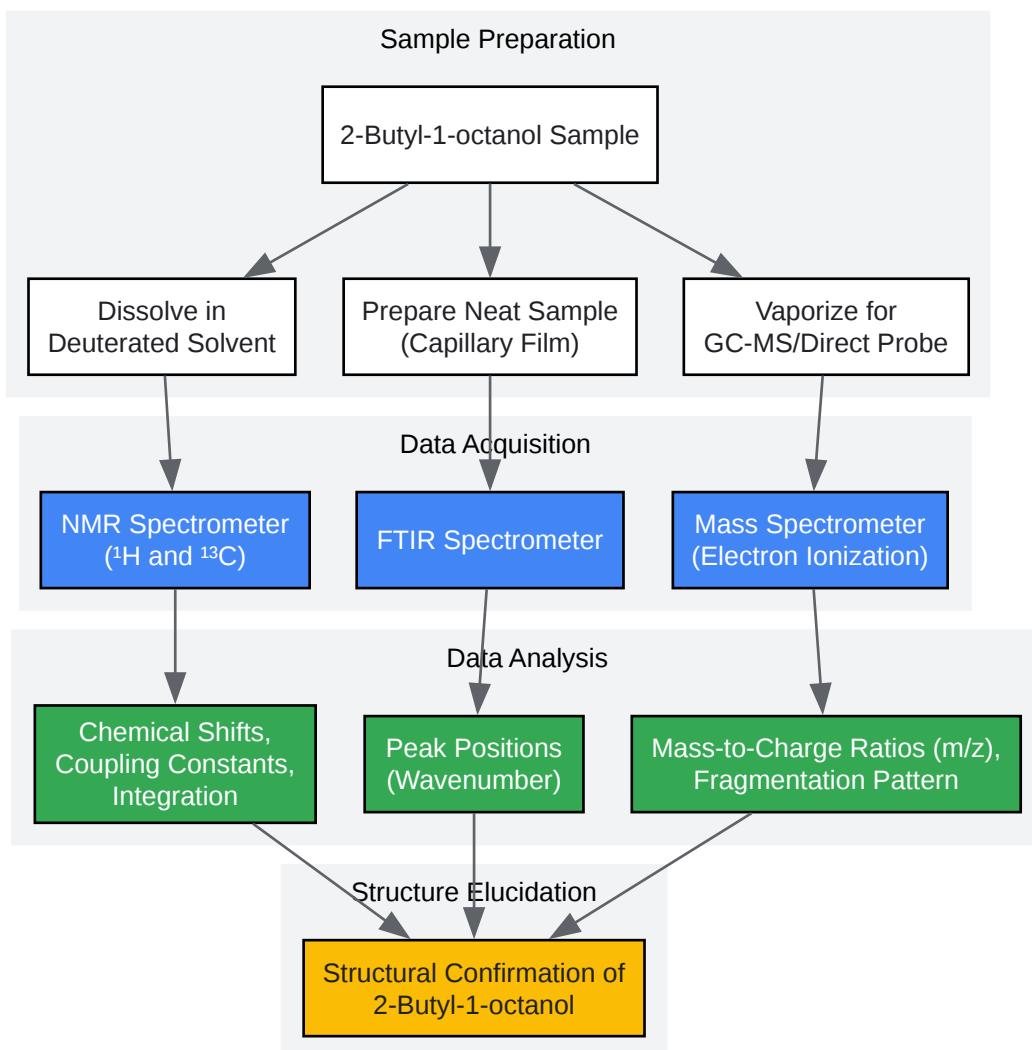
Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for long-chain alcohols like **2-Butyl-1-octanol**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **2-Butyl-1-octanol** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a 5 mm NMR tube.^[1] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **¹H NMR Spectroscopy:** Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are used. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

2.2. Infrared (IR) Spectroscopy


- Sample Preparation: For a liquid sample like **2-Butyl-1-octanol**, the spectrum is often recorded "neat," meaning without a solvent. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin capillary film.[2]
- Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates is first recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry (MS)

- Sample Introduction and Ionization: **2-Butyl-1-octanol**, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or a direct insertion probe. Electron Ionization (EI) is a common method for analyzing such compounds. In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
- Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Butyl-1-octanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-Butyl-1-octanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 2. 2-Butyl-1-octanol | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-Butyl-1-octanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151752#spectroscopic-data-of-2-butyl-1-octanol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com